Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(2H-1,3-benzodioxol-5-YL)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, furan derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation reactions: To form the core thiazolopyrimidine structure.
Aldol reactions: To introduce the furan and benzodioxole moieties.
Cyclization reactions: To complete the thiazolopyrimidine ring system.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: For small-scale synthesis.
Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and furan moieties.
Reduction: Reduction reactions can occur at the nitro group present in the structure.
Substitution: Various substitution reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Researchers can use this compound as a starting material to create new molecules with potential biological activities.
Biology
Enzyme inhibition studies: The compound may be used to study its effects on various enzymes, providing insights into its potential as a drug candidate.
Medicine
Drug development: Due to its complex structure, the compound may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of diseases like cancer or infections.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.
Modulation of receptor activity: By acting as an agonist or antagonist at receptor sites.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: Other compounds in this class may include variations in the substituents on the thiazolopyrimidine ring.
Benzodioxole derivatives: Compounds with similar benzodioxole moieties but different core structures.
Furan derivatives: Molecules with furan rings but different functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O8S/c1-4-37-28(34)25-16(3)30-29-31(26(25)17-6-9-22-23(12-17)39-14-38-22)27(33)24(41-29)13-18-7-10-21(40-18)19-8-5-15(2)11-20(19)32(35)36/h5-13,26H,4,14H2,1-3H3/b24-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNLDCLOAODCQU-CFRMEGHHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC=C(O5)C6=C(C=C(C=C6)C)[N+](=O)[O-])S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC=C(O5)C6=C(C=C(C=C6)C)[N+](=O)[O-])/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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